4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is an organic compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol . This compound is a derivative of pyrrolopyridine and is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrrolo[2,3-b]pyridine ring system . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular activity .
Result of Action
It has been observed that the compound can affect cellular activity .
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition is significant in the context of cancer therapy, as abnormal activation of FGFR signaling is associated with tumor growth and progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, it affects cell signaling pathways, particularly the FGFR signaling pathway, leading to reduced cell migration and invasion . This compound also impacts gene expression and cellular metabolism, contributing to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. It inhibits the autophosphorylation of these receptors, thereby blocking the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound may influence gene expression by modulating transcription factors involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It may affect metabolic flux and alter metabolite levels, particularly in cancer cells
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and efficacy . Understanding these transport mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It may localize to specific organelles such as the nucleus or mitochondria, where it exerts its effects on cellular processes . The precise mechanisms directing its subcellular localization and the resulting functional implications are important areas for further study.
Preparation Methods
The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of 2,6-dichloro-4-nitropyridine . The reaction conditions often require the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.
Common reagents used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF), and catalysts (e.g., palladium) . Major products formed from these reactions depend on the specific nucleophiles or reagents used.
Scientific Research Applications
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group at the 2nd position.
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Different positioning of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKORXMRYXIGVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646912 | |
Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-18-5 | |
Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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